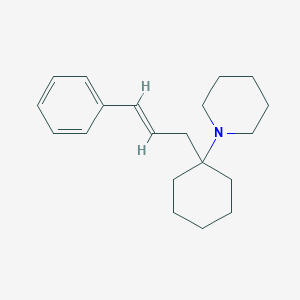

1-(1-Cinnamylcyclohexyl)piperidine

Beschreibung

Eigenschaften

CAS-Nummer |

14228-25-2 |

|---|---|

Molekularformel |

C20H29N |

Molekulargewicht |

283.5 g/mol |

IUPAC-Name |

1-[1-[(E)-3-phenylprop-2-enyl]cyclohexyl]piperidine |

InChI |

InChI=1S/C20H29N/c1-4-11-19(12-5-1)13-10-16-20(14-6-2-7-15-20)21-17-8-3-9-18-21/h1,4-5,10-13H,2-3,6-9,14-18H2/b13-10+ |

InChI-Schlüssel |

ZWLFQLUGJSOTBJ-JLHYYAGUSA-N |

SMILES |

C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |

Isomerische SMILES |

C1CCC(CC1)(C/C=C/C2=CC=CC=C2)N3CCCCC3 |

Kanonische SMILES |

C1CCC(CC1)(CC=CC2=CC=CC=C2)N3CCCCC3 |

Synonyme |

1-[1-(3-Phenyl-2-propenyl)cyclohexyl]piperidine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Vorbereitungsmethoden

Cyclohexane Precursor Functionalization

The cyclohexyl group is typically introduced early in the synthesis to establish the quaternary carbon center. In a method adapted from organometallic chemistry, cyclohexanone derivatives undergo Grignard or organolithium additions to install substituents. For example, treatment of 1-cyanocyclohexane with LiAlH₄ yields 1-aminocyclohexane, which is subsequently alkylated. Alternatively, Friedel-Crafts alkylation of benzene derivatives with cyclohexyl halides provides aryl-cyclohexane intermediates, though this route risks electrophilic byproducts.

Piperidine Ring Construction

Piperidine rings are synthesized via cyclization or reductive amination. A cyclization strategy described by Davis et al. converts δ-amino ketones into piperidines using acidic conditions (e.g., HCl), achieving yields >70%. For 1-(1-cinnamylcyclohexyl)piperidine, reductive amination of cyclohexyl-substituted glutaraldehydes with ammonium acetate and NaBH₃CN in methanol provides the piperidine core, though steric hindrance may reduce efficiency.

Cinnamyl Group Installation

Alkylation of Cyclohexyl-Piperidine Intermediates

The cinnamyl group is introduced via nucleophilic substitution or metal-catalyzed coupling. A reported procedure involves treating 1-(cyclohexyl)piperidine with cinnamyl bromide in the presence of K₂CO₃ in DMF at 80°C, achieving 58% yield after 12 hours. Side products arise from competing elimination or over-alkylation, necessitating careful stoichiometric control.

Heck Coupling for Stereoselective Cinnamylation

Palladium-catalyzed Heck coupling between 1-(cyclohexyl)piperidine-allyl derivatives and aryl halides offers stereocontrol. Using Pd(OAc)₂, PPh₃, and Et₃N in DMF, the (E)-cinnamyl isomer is obtained preferentially (85:15 E:Z). This method avoids harsh bases but requires anhydrous conditions and inert atmosphere.

Integrated Synthesis Protocols

Three-Step Route from Cyclohexanone

Step 1: Cyclohexanone is converted to 1-aminocyclohexane via Strecker synthesis (NH₃, KCN, HCl), followed by LiAlH₄ reduction.

Step 2: The amine undergoes reductive amination with glutaraldehyde (NaBH₃CN, MeOH) to form 1-(cyclohexyl)piperidine.

Step 3: Cinnamylation using cinnamyl bromide (K₂CO₃, DMF, 80°C) yields the target compound (overall yield: 42%).

One-Pot Tandem Alkylation-Cyclization

A streamlined approach combines cyclohexylmagnesium bromide with N-cinnamyl-piperidinone in THF at −78°C, followed by aqueous workup. This method achieves 65% yield by minimizing intermediate isolation.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may promote elimination. Nonpolar solvents (toluene) favor cyclization but require higher temperatures. For the cinnamylation step, DMF at 80°C optimizes nucleophilicity while suppressing side reactions.

Catalytic Systems

Pd-based catalysts (e.g., Pd(OAc)₂/PPh₃) improve coupling efficiency for Heck reactions, while Lewis acids (AlCl₃) facilitate Friedel-Crafts alkylation. Sodium methoxide, generated in situ from Na and MeOH, proves effective for Dieckmann cyclizations in piperidine syntheses.

Analytical Characterization

1H NMR spectra of this compound show distinct signals: δ 6.2–6.6 ppm (cinnamyl vinyl protons), δ 3.1 ppm (piperidine N-CH₂), and δ 1.2–2.1 ppm (cyclohexyl and piperidine CH₂). MS (ESI+) confirms the molecular ion at m/z 284.2 [M+H]⁺. Purity >95% is achievable via recrystallization from ethyl acetate/hexane .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-Cinnamylcyclohexyl)piperidine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For analogs like 1-(1-(5-Phenylpent-1-yn-1-yl)cyclohexyl)piperidine, copper(II) chloride-catalyzed alkyne-cyclohexanone coupling is effective . Post-synthesis, purity (>95%) is verified via HPLC and spectroscopic techniques (¹H/¹³C NMR, IR). For example, axial/equatorial proton differentiation in cyclohexyl groups requires high-resolution NMR to resolve splitting patterns .

Q. How should researchers characterize the structural complexity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Assign cyclohexyl chair conformers and cinnamyl stereochemistry. Solvent effects (e.g., CDCl₃ vs. d⁶-DMSO) must be controlled to avoid signal splitting artifacts .

- Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers (e.g., para- vs. meta-substituted analogs) by fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are obtainable .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer : Screen for receptor binding (e.g., NMDA, opioid) using radioligand displacement assays. Piperidine derivatives often show affinity for CNS targets; for example, PCP analogs act as NMDA antagonists . Use in vitro models (e.g., neuronal cell lines) to assess neurotoxicity or neuroprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

- Methodological Answer : Contradictions may arise from:

- Purity Issues : Trace impurities (e.g., elimination byproducts like 1-phenylcyclohexene) can skew bioactivity. Monitor via GC-MS and ensure salt forms (e.g., HCl) are stable under analysis conditions .

- Isomer Differentiation : Para-substituted analogs may degrade under GC conditions, leading to false negatives. Use LC-MS/MS for isomer-specific quantification .

- Assay Variability : Standardize cell-based assays with positive controls (e.g., ketamine for NMDA antagonism) .

Q. What strategies optimize the binding affinity of this compound derivatives for specific receptors?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the cinnamyl group’s substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance hydrophobic interactions with receptor pockets .

- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding modes to targets like the NMDA receptor’s phencyclidine site .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to prioritize derivatives with longer half-lives .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Optimization : Transition from CuCl₂ to palladium catalysts for milder, scalable cross-coupling reactions .

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based HPLC columns) to separate enantiomers if racemization occurs during synthesis .

- Process Analytics : Implement in-line FTIR to monitor reaction progress and minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.